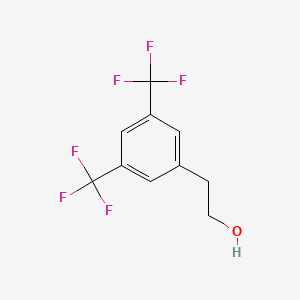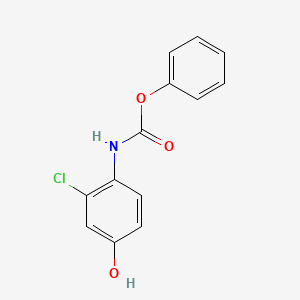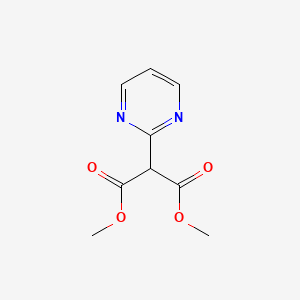
Dimethyl 2-(2-pyrimidyl)malonate
Übersicht
Beschreibung
Dimethyl 2-(2-pyrimidyl)malonate is a chemical compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 . It is available in liquid form and solid form .
Synthesis Analysis
The synthesis of Dimethyl 2-(2-pyrimidyl)malonate involves three synthesis methods . The reaction conditions include a temperature of 60 degrees Celsius for a duration of 3 hours . The yield of the product is approximately 50% .Molecular Structure Analysis
The IUPAC name of Dimethyl 2-(2-pyrimidyl)malonate is dimethyl 2-(2-pyrimidinyl)malonate . The InChI code is 1S/C9H10N2O4/c1-14-8(12)6(9(13)15-2)7-10-4-3-5-11-7/h3-6H,1-2H3 .Chemical Reactions Analysis
Dimethyl 2-(2-pyrimidyl)malonate can be involved in Knoevenagel Condensation . This reaction involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .and 95% . It should be stored at room temperature . The physical form of the compound can be either liquid or solid .
Wissenschaftliche Forschungsanwendungen
Anticancer Potency
Research has identified compounds structurally related to dimethyl 2-(2-pyrimidyl)malonate, such as dimethyl 2-(2-hydroxy-2-methoxypropilidine) malonate, for their anticancer properties. In-silico methods, including molecular docking, drug-likeness profile, and ADMET tests, have been utilized to assess their efficacy against cancer cells. One study highlighted the compound's safety for consumption and its potential to suppress cancer cells (Taupiqurrohman et al., 2022).
Synthetic Applications
Dimethyl 2-(2-pyrimidyl)malonate has been explored for its utility in multicomponent synthesis processes. Such processes are valuable for constructing complex molecular frameworks efficiently. For instance, its transformation in dimethyl sulfoxide (DMSO) at room temperature was studied, yielding products with good efficiency and further demonstrating the compound's versatility in organic synthesis (Ryzhkova et al., 2021).
Ligand Synthesis and Asymmetric Catalysis
The compound has been used in the preparation of new ligands, which exhibit both central and planar chirality. These ligands have been applied in palladium-catalyzed asymmetric allylic alkylation, showcasing their potential in creating enantiomerically enriched compounds, which is crucial for the development of pharmaceuticals and fine chemicals (Farrell et al., 2002).
Biological Activity
Compounds derived from dimethyl 2-(2-pyrimidyl)malonate have been shown to possess a wide spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory properties. The synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes, derived from reactions involving dimethyl 2-(2-pyrimidyl)malonate, demonstrated significant antioxidant activity, underlining the compound's role in developing new therapeutic agents (Rani et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
dimethyl 2-pyrimidin-2-ylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-14-8(12)6(9(13)15-2)7-10-4-3-5-11-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEKYGUUQKFFTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=NC=CC=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463002 | |
| Record name | DIMETHYL 2-(2-PYRIMIDYL)MALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(2-pyrimidyl)malonate | |
CAS RN |
93271-75-1 | |
| Record name | DIMETHYL 2-(2-PYRIMIDYL)MALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

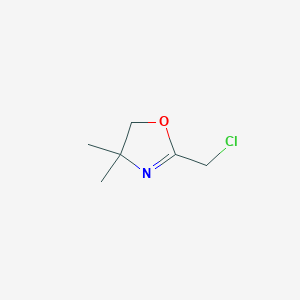
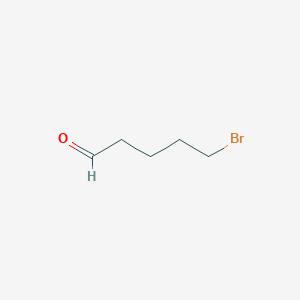
![2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1354047.png)
![Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-](/img/structure/B1354049.png)
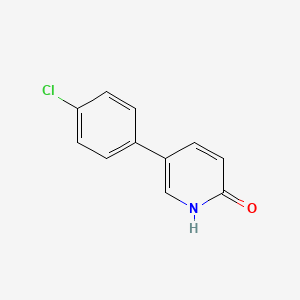
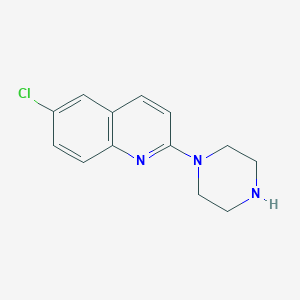
![N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide](/img/structure/B1354059.png)
![Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester](/img/structure/B1354061.png)
![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1354066.png)
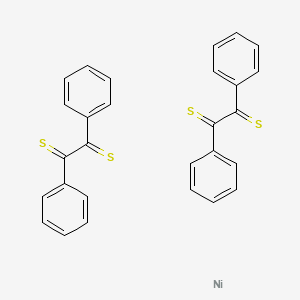
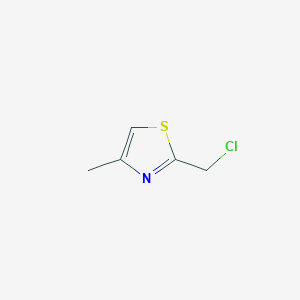
![Benzenemethanol, 4-[2-(methylamino)ethoxy]-](/img/structure/B1354075.png)
